molecular formula C7H2F5LiO2S B13578573 Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13578573
M. Wt: 252.1 g/mol
InChI Key: KTPHFDUIXFMCHI-UHFFFAOYSA-M
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Description

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C7H2F5LiO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 2,6-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinates, and various substituted benzene derivatives.

Scientific Research Applications

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications:

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Lithium difluoro (bisoxalato) phosphate: Known for its use in lithium-ion batteries and its self-healing properties.

    Lithium 4,5-Dicyano-2-(trifluoromethyl)imidazol-1-ide: Used in various chemical reactions and known for its stability and reactivity.

Uniqueness

Lithium(1+)ion2,6-difluoro-4-(trifluoromethyl)benzene-1-sulfinate is unique due to its specific combination of fluorine and sulfonate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high chemical stability and reactivity .

Properties

Molecular Formula

C7H2F5LiO2S

Molecular Weight

252.1 g/mol

IUPAC Name

lithium;2,6-difluoro-4-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H3F5O2S.Li/c8-4-1-3(7(10,11)12)2-5(9)6(4)15(13)14;/h1-2H,(H,13,14);/q;+1/p-1

InChI Key

KTPHFDUIXFMCHI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(C=C(C(=C1F)S(=O)[O-])F)C(F)(F)F

Origin of Product

United States

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